molecular formula C15H16N2S B7807591 3-((Methyl(phenyl)amino)methyl)benzothioamide

3-((Methyl(phenyl)amino)methyl)benzothioamide

Cat. No.: B7807591
M. Wt: 256.4 g/mol
InChI Key: BZWGQKDKSUKTTG-UHFFFAOYSA-N
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Description

3-((Methyl(phenyl)amino)methyl)benzothioamide is an organic compound characterized by a benzothioamide backbone. The functional groups include a methyl(phenyl)amino moiety attached to the benzyl position, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic routes and reaction conditions:

  • Starting materials: The synthesis of 3-((Methyl(phenyl)amino)methyl)benzothioamide begins with benzothioamide as the primary reactant.

  • Step-by-step reactions:

    • An alkylation reaction using methyl iodide introduces the methyl group.

    • A subsequent amination step incorporates the phenylamino group using aniline or a substituted aniline.

  • Reaction conditions: The reactions typically occur under controlled conditions involving catalysts like palladium on carbon or sodium hydride, maintaining temperatures between 50-80°C to ensure optimal yield.

Industrial production methods:

  • Scale-up reactions: In an industrial setting, large reactors with precise temperature and pressure controls are employed.

  • Purification: Techniques such as crystallization and chromatography are used to purify the product.

  • Yield optimization: Advanced methods like microwave-assisted synthesis can be adopted to enhance yields and reduce reaction times.

Chemical Reactions Analysis

Types of reactions it undergoes:

  • Oxidation: 3-((Methyl(phenyl)amino)methyl)benzothioamide can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: Reduction reactions might reduce the thioamide group to an amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, primarily at the benzyl position.

Common reagents and conditions used in these reactions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate, typically in aqueous or organic solvents.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride under anhydrous conditions.

  • Substitution: Strong nucleophiles such as halides or amines, often requiring solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major products formed from these reactions:

  • Oxidation products can include benzothioamide sulfoxides or sulfones.

  • Reduction products primarily lead to various benzylamines.

  • Substitution reactions can result in diverse aromatic or aliphatic derivatives, depending on the nucleophiles used.

Scientific Research Applications

Chemistry: The compound is often investigated for its potential as a ligand in coordination chemistry, given its ability to bind metals through sulfur and nitrogen atoms.

Biology: Studies indicate its role in modulating enzymatic activities, where it serves as an inhibitor or activator based on its interaction with specific enzymes.

Medicine: Preliminary research hints at its potential as a scaffold for drug development, particularly in cancer therapy, due to its cytotoxic properties against certain cancer cell lines.

Industry: In material science, 3-((Methyl(phenyl)amino)methyl)benzothioamide finds applications in the development of advanced polymers and resins, enhancing their thermal and mechanical properties.

Mechanism of Action

Mechanism: The compound primarily acts through its thioamide and amino functional groups, interacting with biological macromolecules like proteins and nucleic acids.

Molecular targets and pathways involved:

  • Proteins: It targets enzyme active sites, often modifying the catalytic activity through covalent bonding or hydrogen bonding interactions.

  • Pathways: Modulation of cellular pathways such as apoptosis and cell proliferation by influencing key signaling molecules and transcription factors.

Comparison with Similar Compounds

  • Benzothioamide

  • 3-Methylbenzothioamide

  • Phenylaminomethylbenzamide

The subtle differences in structure among these compounds highlight 3-((Methyl(phenyl)amino)methyl)benzothioamide's distinctive chemical profile and its diverse applications in scientific research and industry.

Properties

IUPAC Name

3-[(N-methylanilino)methyl]benzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2S/c1-17(14-8-3-2-4-9-14)11-12-6-5-7-13(10-12)15(16)18/h2-10H,11H2,1H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWGQKDKSUKTTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)C(=S)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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